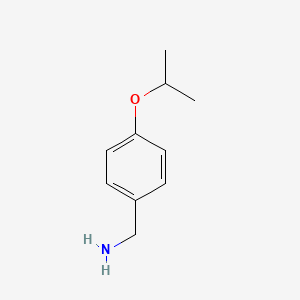
1-(4-Isopropoxyphenyl)methanamine
Descripción general
Descripción
1-(4-Isopropoxyphenyl)methanamine is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of 1-(4-Isopropoxyphenyl)methanamine consists of an isopropoxy group attached to the fourth carbon of a phenyl ring, with a methanamine group attached to the first carbon .Aplicaciones Científicas De Investigación
Cell Biology
In cell biology, “1-(4-Isopropoxyphenyl)methanamine” is utilized in the study of chemical immunology . It aids in understanding and manipulating antigen presentation and the T cell priming process. This compound helps facilitate immune cell trafficking and regulate immune cell functions, which are crucial for disease control and treatment .
Genomics
Within genomics, this chemical serves as a tool for proteomics research , contributing to the understanding of gene expression and regulation. It’s used in the preparation of samples for sequencing and analysis, helping to elucidate the genetic basis of diseases .
Proteomics
“1-(4-Isopropoxyphenyl)methanamine” finds its application in proteomics, particularly in the study of plant-pathogen interactions . It’s involved in identifying pathogenicity determinants and disease resistance proteins, which are essential for developing new strategies to protect crops from diseases .
Analytical Chemistry
In analytical chemistry, this compound is used in chromatography and mass spectrometry . It’s a part of the process excellence in laboratories, ensuring accurate and precise measurements of various biochemicals .
Biopharma Production
The compound is significant in the biopharmaceutical industry , where it’s used in the production and biodegradation of pharmaceuticals. It’s involved in the development of new drugs and therapies, playing a role in the synthesis of novel compounds .
Safety and Controlled Environment
“1-(4-Isopropoxyphenyl)methanamine” is also important in maintaining safety in research environments. It’s used in the development of safety protocols and handling procedures to prevent accidents and ensure the well-being of researchers .
Cleanroom Solutions
Lastly, in cleanroom solutions, this compound is part of the controlled environment necessary for sensitive experiments. It’s used in the maintenance of cleanrooms, ensuring that the conditions are optimal for high-precision work .
Safety And Hazards
1-(4-Isopropoxyphenyl)methanamine is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation routes. It can cause skin irritation (Category 2) and serious eye irritation (Category 2). It may also cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding contact with skin and eyes, avoiding dust formation, and using the substance only in well-ventilated areas .
Direcciones Futuras
Propiedades
IUPAC Name |
(4-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCAOBYOKNTDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959550 | |
| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropoxyphenyl)methanamine | |
CAS RN |
387350-82-5, 21244-34-8 | |
| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Isopropoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














